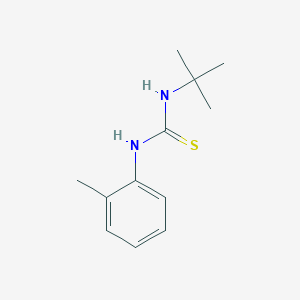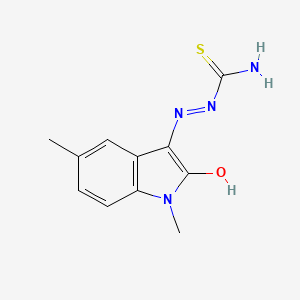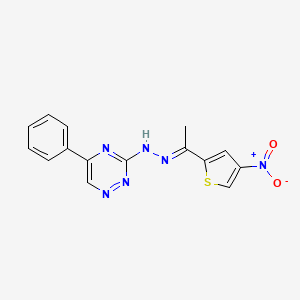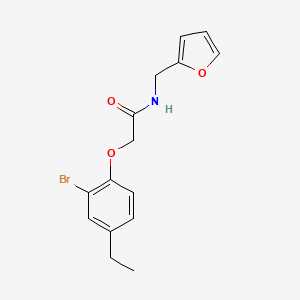
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone, also known as MNPA, is a chemical compound that belongs to the class of aryl ketones. It is a synthetic compound that is commonly used in scientific research for its various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone is not well understood. However, it is believed that it interacts with various cellular components such as enzymes and proteins, leading to changes in their activity. 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has also been shown to have antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have antitumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits fluorescent properties, which make it useful for various imaging techniques. However, 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has some limitations as well. It has poor solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone. One area of research could be to further explore its mechanism of action and how it interacts with cellular components. Additionally, 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone could be studied for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases or cancer. Further research could also be done to improve the solubility of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone in water, which would make it more versatile for lab experiments.
Métodos De Síntesis
The synthesis method of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone involves the reaction between 4-methylacetophenone and 1-naphthylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization to obtain pure 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, nickel, and zinc. 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical and electrochemical properties. Additionally, it has been used as a precursor for the synthesis of other aryl ketones.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-(naphthalen-1-ylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-9-11-16(12-10-14)19(21)13-20-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUCFMADJWRJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(naphthalen-1-ylamino)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)


![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)

![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)